molecular formula C19H29NO3 B13547989 (2R,3S,11bR)-Dihydrotetrabenazine

(2R,3S,11bR)-Dihydrotetrabenazine

货号: B13547989
分子量: 319.4 g/mol
InChI 键: WEQLWGNDNRARGE-USXIJHARSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2R,3S,11bR)-Dihydrotetrabenazine is a chemical compound with the molecular formula C29H40N2O4. It is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders such as Huntington’s disease. This compound is known for its potential therapeutic applications and its role in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S,11bR)-Dihydrotetrabenazine involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions

(2R,3S,11bR)-Dihydrotetrabenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are carried out under controlled conditions, often in inert atmospheres to prevent unwanted side reactions. Solvents such as dichloromethane, ethanol, and water are commonly used .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

科学研究应用

While the search results do not focus specifically on the applications of "(2R,3S,11bR)-Dihydrotetrabenazine," they do provide information on the uses of closely related compounds, including dihydrotetrabenazine and its derivatives, in treating conditions like tardive dyskinesia and Huntington's disease .

Tetrabenazine and Dihydrotetrabenazine
Tetrabenazine (TBZ) is used to treat Huntington's chorea and other hyperkinetic movement disorders . It works by reversibly binding to the vesicular monoamine transporter 2 (VMAT2), which reduces the uptake of monoamine neurotransmitters into synaptic vesicles, leading to their degradation in the cytoplasm .

Dihydrotetrabenazine Isomers and VMAT2 Inhibition
Dihydrotetrabenazine isomers are also VMAT2 inhibitors . Isomers C and B of dihydrotetrabenazine have high activity in binding to VMAT2 but exhibit weak or non-existent dopamine receptor binding activity and lack Dopamine Transporter (DAT) binding activity . This suggests that these compounds may lack the dopaminergic side effects produced by tetrabenazine .

9-Trifluoroethoxy-dihydrotetrabenazine
9-trifluoroethoxy-dihydrotetrabenazine (13e) is a promising compound for treating tardive dyskinesia . Valbenazine and deutetrabenazine are currently the only FDA-approved drugs for tardive dyskinesia, and they also act by blocking VMAT2 . However, these drugs can undergo demethylation, leading to reduced availability and genetic polymorphism issues related to CYP2D6 metabolism .

作用机制

The mechanism of action of (2R,3S,11bR)-Dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, it reduces the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into synaptic vesicles. This leads to a decrease in the release of these neurotransmitters into the synaptic cleft, thereby modulating neuronal activity and reducing hyperkinetic movements .

相似化合物的比较

Similar Compounds

Uniqueness

(2R,3S,11bR)-Dihydrotetrabenazine is unique due to its specific stereochemistry, which influences its binding affinity and selectivity for VMAT. This makes it a valuable compound for studying the structure-activity relationships of VMAT inhibitors and developing new therapeutic agents .

生物活性

(2R,3S,11bR)-Dihydrotetrabenazine, often abbreviated as DTBZ, is a significant metabolite derived from tetrabenazine, a drug primarily used to manage movement disorders such as Huntington's disease and Tourette syndrome. The biological activity of DTBZ is closely linked to its interaction with the vesicular monoamine transporter type 2 (VMAT2), which plays a crucial role in the regulation of monoamine neurotransmitters in the brain.

Chemical Structure and Isomerism

Dihydrotetrabenazine possesses chiral centers at positions 2, 3, and 11b, leading to multiple stereoisomers. The specific isomer (2R,3S,11bR) has been identified as the biologically active form. It is essential to differentiate between the various enantiomers because their biological activities can significantly differ. For instance, research has shown that the (+)-(2R,3R,11bR) enantiomer exhibits a much higher affinity for VMAT2 compared to its counterparts .

The primary mechanism through which DTBZ exerts its biological effects involves:

  • Inhibition of VMAT2 : This inhibition leads to a decrease in the storage of monoamines such as dopamine in vesicles, resulting in depleted levels of these neurotransmitters in the synaptic cleft. This action is particularly beneficial in conditions characterized by excessive dopaminergic activity.
  • Comparative Affinity : Studies indicate that (+)-(2R,3R,11bR)-DTBZ binds more tightly to rat VMAT-2 (Ki = 0.97 nM) than the corresponding (−) enantiomer (Ki = 2.2 μM), highlighting its potential for therapeutic applications .

In Vitro Studies

In vitro studies have demonstrated that DTBZ significantly affects neurotransmitter dynamics. For example:

  • VMAT2 Inhibition : The compound has been shown to inhibit [^3H]DA uptake in striatal synaptosomes with an IC50 value of approximately 6.11 nM .
  • Comparative Efficacy : When compared to other compounds targeting VMAT2, DTBZ exhibited superior efficacy in reducing dopamine levels in neuronal cultures.

In Vivo Studies

In vivo evaluations further support the efficacy of DTBZ:

  • Behavioral Models : Animal studies have indicated that administration of DTBZ leads to observable reductions in hyperactivity and other movement disorders associated with excessive dopaminergic signaling.
  • Pharmacokinetics : The pharmacokinetic profile of DTBZ shows that it achieves significant concentrations in the brain after systemic administration, which correlates with its pharmacodynamic effects on VMAT2 .

Case Studies

Several case studies have documented the clinical effectiveness of tetrabenazine and its metabolites like DTBZ:

  • Tourette Syndrome Management : Patients treated with tetrabenazine showed marked improvements in tic severity and frequency, attributed to the action of DTBZ on VMAT2.
  • Huntington's Disease : Clinical trials indicated that patients receiving tetrabenazine experienced reduced chorea symptoms, correlating with increased levels of DTBZ following metabolism .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study TypeKey FindingsReference
In VitroIC50 for [^3H]DA uptake = 6.11 nM
In VivoSignificant reduction in motor symptoms
Binding AffinityKi for (+)-(2R,3R,11bR)-DTBZ = 0.97 nM
Clinical EfficacyImprovement in tic severity in Tourette patients

属性

分子式

C19H29NO3

分子量

319.4 g/mol

IUPAC 名称

(2R,3S,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16+,17+/m0/s1

InChI 键

WEQLWGNDNRARGE-USXIJHARSA-N

手性 SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1O)OC)OC

规范 SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。